

# Sevelamer hydrochloride vs carbonate physicochemical properties

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An In-depth Technical Guide to the Physicochemical Properties of **Sevelamer** Hydrochloride and **Sevelamer** Carbonate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

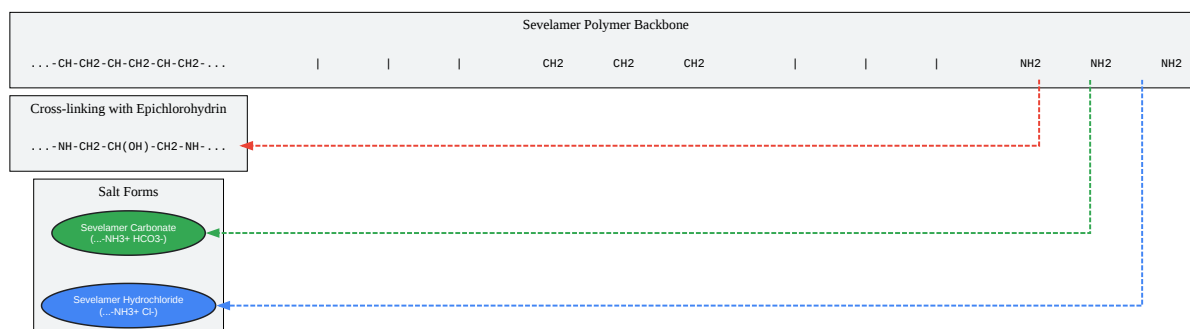
**Sevelamer** is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer used for the management of hyperphosphatemia in patients with chronic kidney disease (CKD). It is available in two salt forms: **sevelamer** hydrochloride and **sevelamer** carbonate. While both forms share the same active polymeric moiety and are equivalent in their phosphate-lowering efficacy, their physicochemical properties differ, leading to distinct clinical and formulation considerations[1][2][3]. **Sevelamer** hydrochloride, the original formulation, is associated with a risk of metabolic acidosis due to the exchange of chloride for phosphate in the gastrointestinal tract[1][4]. **Sevelamer** carbonate was developed as a buffered alternative to mitigate this risk[1][3].

This technical guide provides a detailed comparison of the core physicochemical properties of **sevelamer** hydrochloride and **sevelamer** carbonate, offering insights for researchers, scientists, and drug development professionals. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes.

## Chemical Structure and Composition

The active moiety of **sevelamer** is a cross-linked polymer of polyallylamine. The polymer is rendered insoluble by cross-linking with epichlorohydrin. The amine groups on the polymer backbone are responsible for binding dietary phosphate through ionic and hydrogen bonds in the gastrointestinal tract[3]. The key difference between the two products lies in the counter-ion associated with the protonated amines of the polymer.

- **Sevelamer Hydrochloride**: A certain proportion of the amine groups are protonated and associated with chloride ions[5].
- **Sevelamer Carbonate**: A portion of the amine groups are protonated and associated with carbonate and bicarbonate ions[2].



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**Figure 1:** General structure of the **sevelamer** polymer and its salt forms.

## Core Physicochemical Properties

The physicochemical characteristics of the **sevelamer** polymer are critical to its function as a phosphate binder and influence its behavior during manufacturing and in vivo. As **sevelamer** is an insoluble, amorphous polymer, many of its properties are described in the context of its solid-state and interactive behaviors rather than classical solution properties.

Property	Sevelamer Hydrochloride	Sevelamer Carbonate
Appearance	White to off-white powder	White to off-white powder
pKa	The pKa of the polyallylamine backbone is approximately 9. The cross-linked polymer exhibits a complex protonation profile.	The pKa of the polyallylamine backbone is approximately 9. The cross-linked polymer exhibits a complex protonation profile.
Solubility	Insoluble in water and organic solvents[6].	Insoluble in water[6].
Hygroscopicity	Hygroscopic; can spontaneously absorb atmospheric water and carbon dioxide, leading to carbonate formation[7].	Hygroscopic.
Polymorphism	Amorphous[7].	Amorphous[7].
Particle Size	Particle size distribution is a required quality control parameter[5].	Particle size distribution is a required quality control parameter[7].
Swelling Index	A specified range for the swelling index is a required quality control parameter[5].	A specified range for the swelling index is a required quality control parameter[7].
Surface Area	No specific data found. The BET method is a suitable analytical technique for this parameter[8].	No specific data found. The BET method is a suitable analytical technique for this parameter[8].
Total Titratable Amine	Typically in the range of 9.6 to 14.1 mmol/g.	A required quality control parameter, with values expected to be similar to the hydrochloride salt[7][9].

## In Vitro Performance Comparison

In vitro tests are crucial for characterizing **sevelamer**'s performance, especially since its insolubility and lack of systemic absorption preclude traditional pharmacokinetic studies. These tests are often used to establish bioequivalence for generic formulations[7][10].

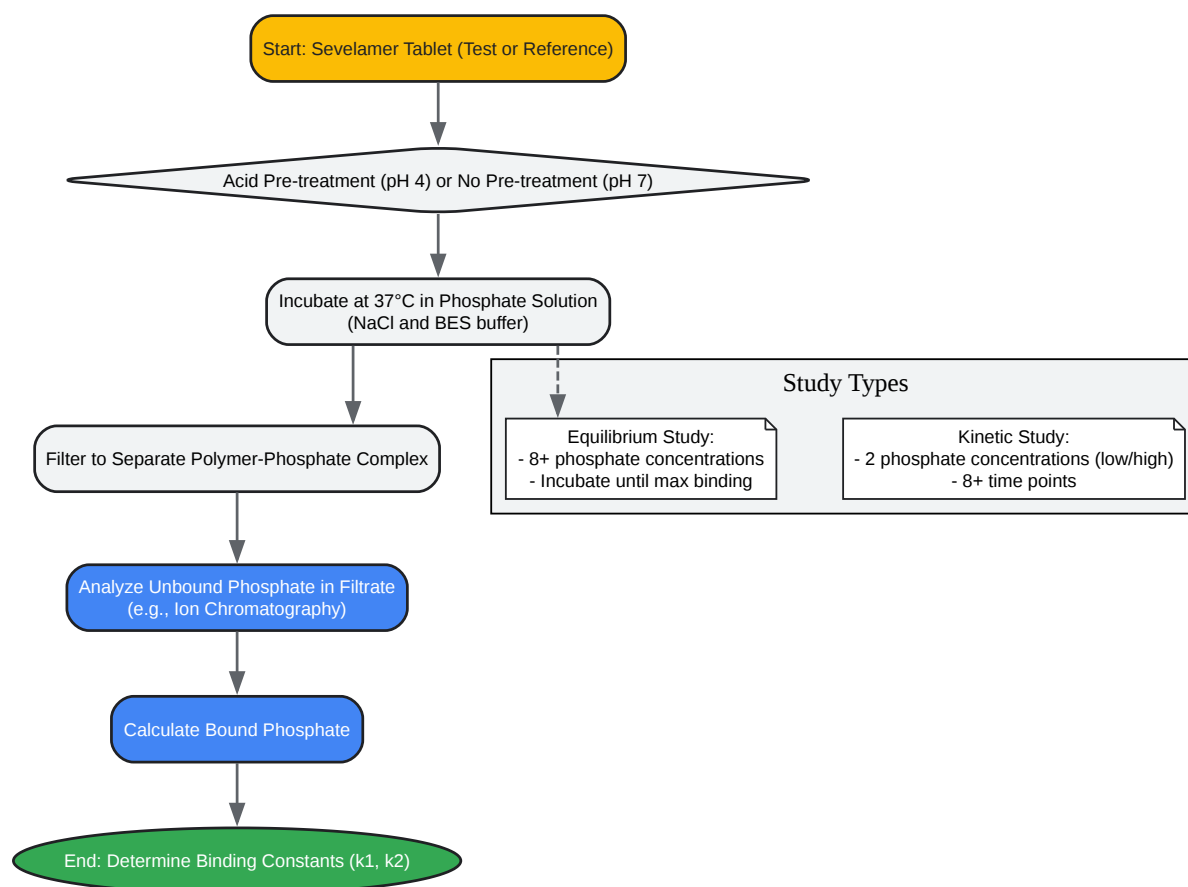
Parameter	Sevelamer Hydrochloride	Sevelamer Carbonate
Dissolution Time	~10.3 ± 0.8 minutes[11][12].	~12.0 ± 0.6 minutes[11][12].
Phosphate Binding	Equivalent to sevelamer carbonate in lowering phosphate levels[1][2].	Equivalent to sevelamer hydrochloride in lowering phosphate levels[1][2].
CO2 Production (in vitro)	Low (~2.3 ± 1.8 units)[11][12].	Moderate (~33.9 ± 6.2 units) [11][12].
Buffering Capacity	Releases HCl, contributing to acidosis[1][13].	Contains carbonate, acting as a buffer[1][2][3].

## Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable characterization of **sevelamer** products. The following sections describe methodologies for key analytical tests, largely based on FDA guidance and published literature.

### In Vitro Phosphate Binding Studies

These studies are fundamental to demonstrating the efficacy and bioequivalence of **sevelamer** products. They consist of two main types: equilibrium binding and kinetic binding[7][10].



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**Figure 2:** Workflow for in vitro phosphate binding studies.

#### Equilibrium Phosphate Binding Protocol:

- Preparation: Whole tablets of the test and reference products are used.
- Incubation Media: Prepare at least eight different concentrations of phosphate solution (e.g., from 1 mM to 38.7 mM). Each solution should contain 80 mM NaCl and 100 mM N,N-

Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer, adjusted to pH 4.0 or 7.0[3][7].

- Procedure:
  - Incubate the **sevelamer** tablets in the different phosphate solutions at 37°C with agitation.
  - The incubation time should be sufficient to ensure maximum binding is achieved[7].
- Analysis:
  - After incubation, filter the samples to separate the polymer-phosphate complex.
  - Measure the concentration of unbound phosphate in the filtrate using a validated method like Ion Chromatography (IC) or UV-Vis Spectrophotometry[7][14][15].
- Data Evaluation:
  - Calculate the amount of bound phosphate by subtracting the unbound concentration from the initial concentration.
  - Determine the Langmuir binding constants,  $k_1$  (affinity) and  $k_2$  (capacity), by plotting the data according to the Langmuir approximation[3].

#### Kinetic Phosphate Binding Protocol:

- Preparation: Similar to the equilibrium study, use whole tablets.
- Incubation Media: Prepare two concentrations of phosphate solution (the lowest and highest used in the equilibrium study) at pH 4.0 and 7.0[10].
- Procedure:
  - Incubate the tablets in the phosphate solutions at 37°C with agitation.
  - Collect samples at a minimum of eight different time points to establish a binding profile over time.
- Analysis: Analyze the unbound phosphate concentration in the filtrate at each time point.

- Data Evaluation: Compare the phosphate binding rates between the test and reference products.

## Total Titratable Amine Content

This method quantifies the total number of amine groups in the polymer available for protonation and phosphate binding.

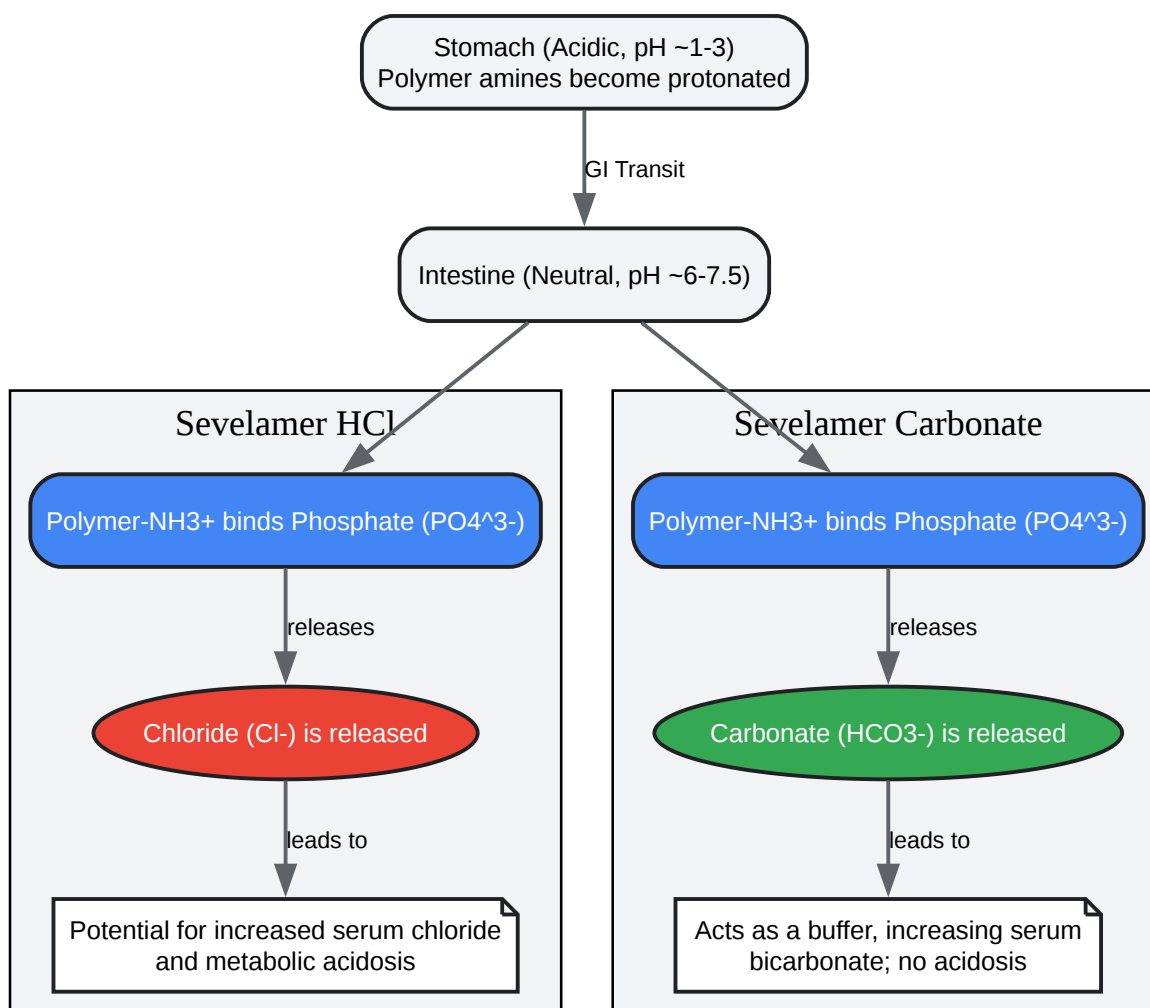
Protocol:

- Sample Preparation: Accurately weigh approximately 1.0 g of the **sevelamer** sample and place it in a titration vessel[9].
- Acidification: Add a precise volume of 1.0 M hydrochloric acid solution (e.g., 15 ml) and about 35 ml of purified water. Stir the suspension for approximately 40 minutes to ensure complete protonation of the amine groups[9].
- Titration: Using a potentiometric titrator with a glass electrode, titrate the suspension with a standardized 1.0 M sodium hydroxide solution[9].
- Calculation: The total titratable amine content (in mmol/g) is calculated from the volume of sodium hydroxide titrant consumed between the two inflection points of the titration curve, corresponding to the neutralization of the excess strong acid and the deprotonation of the polymer's amine groups.

## Mechanism of Action and Impact on Acid-Base Balance

In the acidic environment of the stomach, the amine groups of the **sevelamer** polymer become protonated. As the polymer moves into the more neutral environment of the intestine, it binds to dietary phosphate ions, releasing its counter-ion in the process.





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**Figure 3:** Differential impact of **sevelamer** salts on acid-base balance.

- **Sevelamer Hydrochloride:** Releases chloride ions into the intestinal lumen. The absorption of this chloride can contribute to a reduction in serum bicarbonate levels, potentially leading to or worsening metabolic acidosis, a common issue in CKD patients[1][4].
- **Sevelamer Carbonate:** Releases carbonate and bicarbonate ions. These ions can be absorbed and act as a buffer, helping to counteract metabolic acidosis and potentially increasing serum bicarbonate levels[2][16].

## Summary of Clinical and In Vivo Effects

Clinical studies have consistently demonstrated the equivalence of the two salt forms in phosphate control while highlighting their key difference regarding acid-base balance.

Clinical Parameter	Sevelamer Hydrochloride	Sevelamer Carbonate
Serum Phosphorus	Effective in lowering serum phosphorus[2][16].	Equally effective as sevelamer hydrochloride in lowering serum phosphorus[2][16].
Serum Calcium	No significant change; does not contribute to calcium load[17].	No significant change; does not contribute to calcium load[16].
Serum Bicarbonate	Can cause a significant decrease in serum bicarbonate levels[4][16].	Can cause a significant increase in serum bicarbonate levels[2][16].
Blood pH	May lead to a decrease in blood pH[16].	May lead to an increase in blood pH[16].
Gastrointestinal Effects	Common adverse events include nausea, vomiting, and constipation. No significant difference in GI complications compared to the carbonate form[18].	Common adverse events are similar to the hydrochloride form. No significant difference in GI complications has been consistently shown[18].
Lipid Profile	Reduces total and LDL cholesterol by binding bile acids[6][19].	Reduces total and LDL cholesterol, similar to the hydrochloride form[19].

## Conclusion

**Sevelamer** hydrochloride and **sevelamer** carbonate are both effective phosphate binders with the same active polymer. Their primary distinction lies in their counter-ions, which leads to significant differences in their impact on systemic acid-base balance. **Sevelamer** carbonate's buffering capacity makes it a preferred option for CKD patients who are prone to metabolic acidosis.

From a physicochemical standpoint, both are amorphous, insoluble, hygroscopic polymers. Their characterization relies on a suite of solid-state and in vitro performance tests, such as TGA, SSNMR, potentiometric titration, and phosphate binding assays, rather than traditional pharmacokinetic analysis. For drug development professionals, understanding these specific analytical requirements and the subtle in vitro performance differences is critical for formulation design, quality control, and establishing bioequivalence for generic products. This guide provides a foundational overview of these key technical aspects to aid in the research and development of **sevelamer**-based therapies.

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